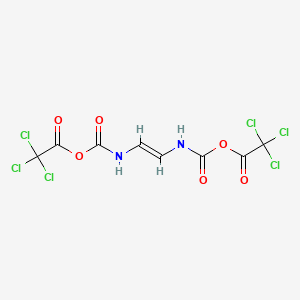
N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) is a complex organic compound characterized by its multiple functional groups, including anhydrides, carbamates, and esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride typically involves the reaction of trichloroacetic acid with a diamine under controlled conditions. The reaction conditions include maintaining a specific temperature and using a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, this compound may be employed in the study of enzyme inhibition or as a tool for probing biological pathways.
Medicine: Potential medical applications include its use as a precursor for drug synthesis or as a component in diagnostic assays.
Industry: In industry, this compound may find use in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Trichloroacetic acid: A simpler compound with similar functional groups.
Carbamic acid anhydrides: Other compounds with similar anhydride structures.
Vinylene derivatives: Compounds containing the vinylene group.
Uniqueness: N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications.
This detailed overview provides a comprehensive understanding of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride, highlighting its synthesis, reactions, applications, and mechanisms
Propriétés
Numéro CAS |
73622-94-3 |
|---|---|
Formule moléculaire |
C8H4Cl6N2O6 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
[(E)-2-[(2,2,2-trichloroacetyl)oxycarbonylamino]ethenyl]carbamoyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H4Cl6N2O6/c9-7(10,11)3(17)21-5(19)15-1-2-16-6(20)22-4(18)8(12,13)14/h1-2H,(H,15,19)(H,16,20)/b2-1+ |
Clé InChI |
GXZJIIBMRRATHK-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/NC(=O)OC(=O)C(Cl)(Cl)Cl)\NC(=O)OC(=O)C(Cl)(Cl)Cl |
SMILES canonique |
C(=CNC(=O)OC(=O)C(Cl)(Cl)Cl)NC(=O)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















